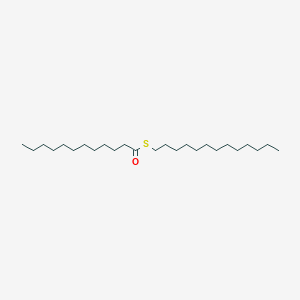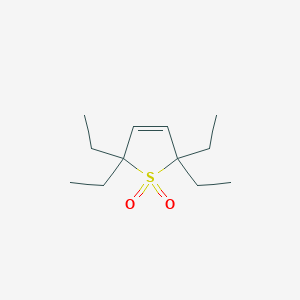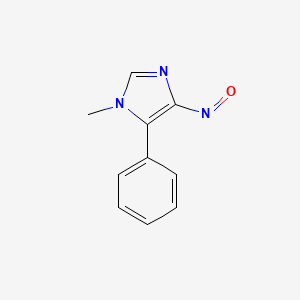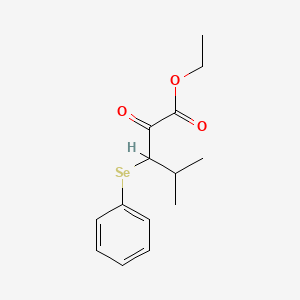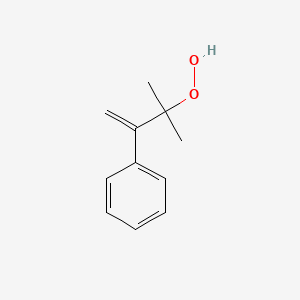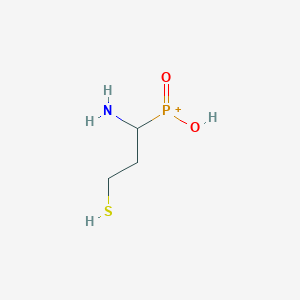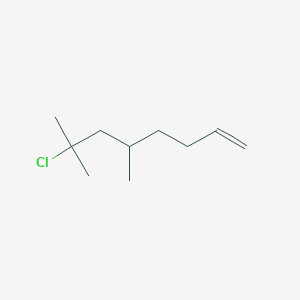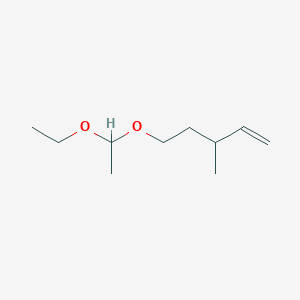
5-(1-Ethoxyethoxy)-3-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethoxyethoxy)-3-methylpent-1-ene is an organic compound characterized by the presence of an ether functional group and a double bond. Its molecular formula is C10H20O2, and it is known for its unique structural features that make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene typically involves the reaction of 3-methylpent-1-ene with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the double bond of 3-methylpent-1-ene reacts with the ethyl vinyl ether to form the desired product. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethoxyethoxy)-3-methylpent-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated ethers. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI) in acetone, ammonia (NH3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated ethers
Substitution: Halogenated ethers, amine derivatives
Scientific Research Applications
5-(1-Ethoxyethoxy)-3-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene involves its interaction with various molecular targets. The ether group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The double bond allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methoxyethoxy)-3-methylpent-1-ene
- 5-(1-Propoxyethoxy)-3-methylpent-1-ene
- 5-(1-Butoxyethoxy)-3-methylpent-1-ene
Uniqueness
Compared to similar compounds, 5-(1-Ethoxyethoxy)-3-methylpent-1-ene offers a balance between reactivity and stability due to the ethoxy group. This makes it particularly useful in reactions where controlled reactivity is desired. Its unique structure also allows for selective functionalization, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
111723-49-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-(1-ethoxyethoxy)-3-methylpent-1-ene |
InChI |
InChI=1S/C10H20O2/c1-5-9(3)7-8-12-10(4)11-6-2/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
SGPMCLGTMQCVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


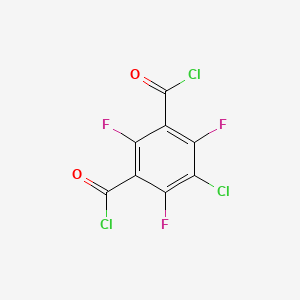
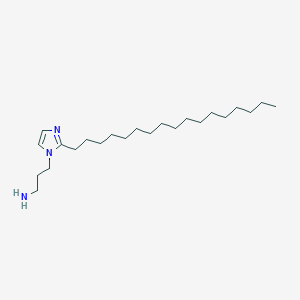
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
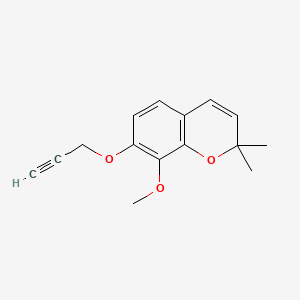
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
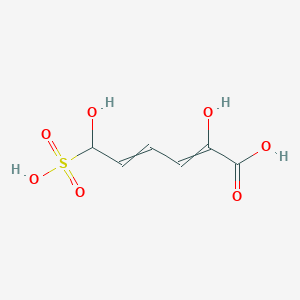
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
